molecular formula C15H13ClN2O4 B10886069 4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid

4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid

Cat. No.: B10886069
M. Wt: 320.73 g/mol
InChI Key: NAZOXEVPTSQOIB-IUXPMGMMSA-N
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Description

4-{2-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a chlorinated phenyl ring, a methoxy group, and a hydrazino linkage to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{2-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the hydrazone linkage allows it to act as a chelating agent, binding to metal ions and affecting their biological availability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(3-Chloro-4-hydroxyphenyl)methylene]hydrazino}benzoic acid
  • 4-{2-[(3-Chloro-5-methoxyphenyl)methylene]hydrazino}benzoic acid
  • 4-{2-[(3-Hydroxy-5-methoxyphenyl)methylene]hydrazino}benzoic acid

Uniqueness

4-{2-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is unique due to the combination of its chlorinated phenyl ring, methoxy group, and hydrazino linkage. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

4-[(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C15H13ClN2O4/c1-22-13-7-9(6-12(16)14(13)19)8-17-18-11-4-2-10(3-5-11)15(20)21/h2-8,18-19H,1H3,(H,20,21)/b17-8-

InChI Key

NAZOXEVPTSQOIB-IUXPMGMMSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Cl)O

Origin of Product

United States

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